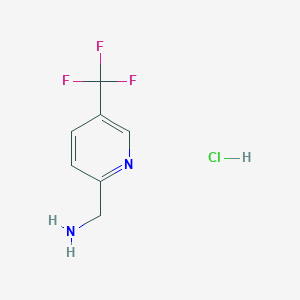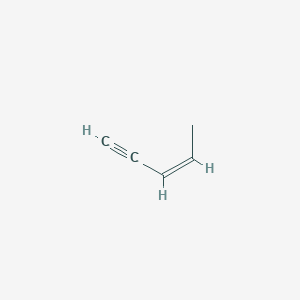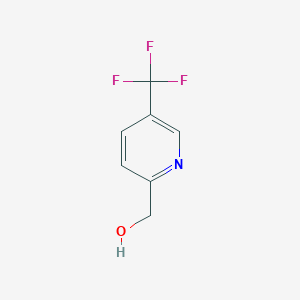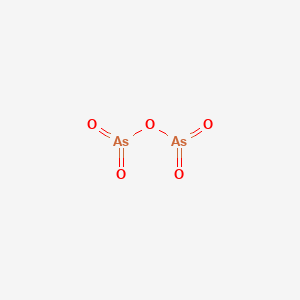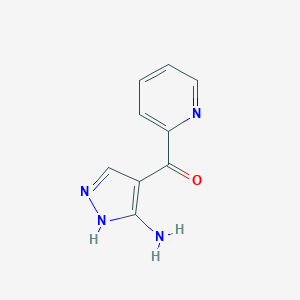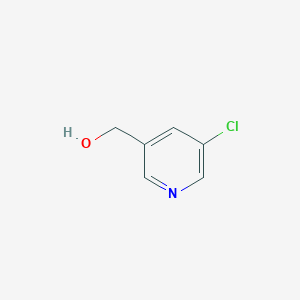
(5-Chloro-3-pyridinyl)methanol
概要
説明
“(5-Chloro-3-pyridinyl)methanol” is a chemical compound with the empirical formula C6H6ClNO . Its molecular weight is 143.57 .
Molecular Structure Analysis
The molecular structure of “(5-Chloro-3-pyridinyl)methanol” consists of a pyridine ring with a chlorine atom at the 5th position and a methanol group at the 3rd position .Physical And Chemical Properties Analysis
“(5-Chloro-3-pyridinyl)methanol” is a solid substance . It has a predicted boiling point of 258.8±25.0 °C and a predicted density of 1.324±0.06 g/cm3 . The compound is stored in an inert atmosphere at room temperature .科学的研究の応用
Hydrogen Production from Methanol
- Catalyst Development for Hydrogen Production: Methanol serves as a key feedstock for hydrogen production through various reforming processes. Research emphasizes the development of copper-based catalysts and innovative reactor technologies to enhance the efficiency of hydrogen production from methanol, highlighting the compound's potential in supporting the hydrogen economy (García et al., 2021).
Methanol as a Chemical Marker
- Monitoring Insulating Paper Degradation: Methanol has been identified as a valuable marker for assessing the condition of solid insulation in power transformers. This application underlines methanol's utility in monitoring and managing the longevity and safety of electrical infrastructure (Jalbert et al., 2019).
Methanol in Fuel Cells
- Direct Methanol Fuel Cells (DMFCs): The role of methanol in fuel cells, particularly in DMFCs, is explored concerning its efficiency and the challenges posed by methanol crossover. Research in this area aims to enhance the performance of DMFCs for broader applications, including portable power sources and automotive propulsion (Heinzel & Barragán, 1999).
Safety And Hazards
“(5-Chloro-3-pyridinyl)methanol” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It may cause skin irritation, serious eye irritation, and respiratory irritation . The compound should be handled with care, and appropriate safety measures should be taken while handling it .
特性
IUPAC Name |
(5-chloropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-6-1-5(4-9)2-8-3-6/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUCWNPKIRQBEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648591 | |
| Record name | (5-Chloropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-3-pyridinyl)methanol | |
CAS RN |
22620-34-4 | |
| Record name | (5-Chloropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



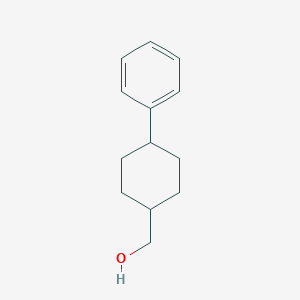
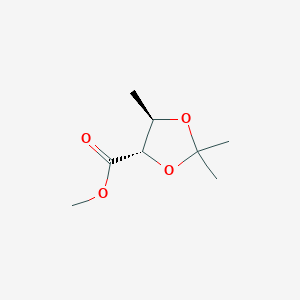
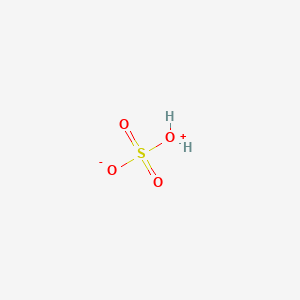
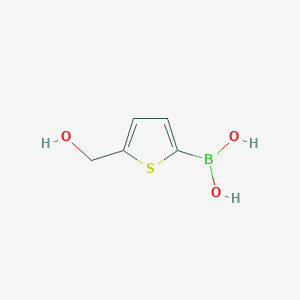
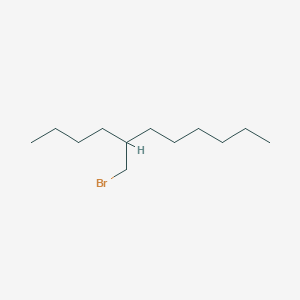
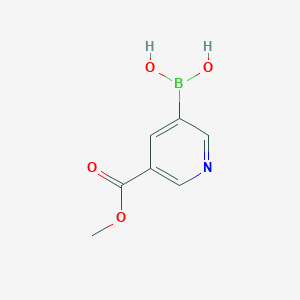
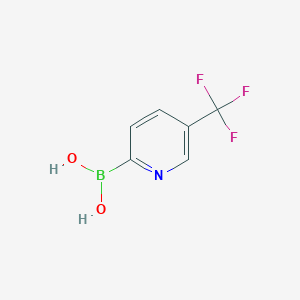
![1,3-Dihydroxy-2-methoxy-11H-benzofuro[2,3-b][1]benzopyran-11-one](/img/structure/B151738.png)
